
6,8-dichloro-3-(2-methylindoline-1-carbonyl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-dichloro-3-(2-methylindoline-1-carbonyl)-2H-chromen-2-one, also known as DMIC, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a derivative of coumarin, a naturally occurring compound found in many plants. DMIC has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for use in various research applications.
Mechanism of Action
6,8-dichloro-3-(2-methylindoline-1-carbonyl)-2H-chromen-2-one exerts its effects through the inhibition of various enzymes and pathways in the body. Specifically, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This compound has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
This compound has a wide range of biochemical and physiological effects. In addition to its anti-cancer and neuroprotective properties, this compound has been shown to have anti-inflammatory and antioxidant effects. This compound has also been shown to have anxiolytic and sedative effects, making it a potential candidate for use in the treatment of anxiety and insomnia.
Advantages and Limitations for Lab Experiments
One advantage of using 6,8-dichloro-3-(2-methylindoline-1-carbonyl)-2H-chromen-2-one in lab experiments is that it is a relatively stable compound that can be easily synthesized and purified. This compound is also relatively inexpensive compared to other compounds that are used in scientific research. However, one limitation of using this compound is that it has not been extensively studied in vivo, and its safety and efficacy in humans are not yet fully understood.
Future Directions
There are many potential future directions for research on 6,8-dichloro-3-(2-methylindoline-1-carbonyl)-2H-chromen-2-one. One area of research that could be explored is the use of this compound in the treatment of other neurodegenerative diseases, such as Parkinson's disease. This compound could also be studied for its potential use in the treatment of other types of cancer, such as breast cancer or lung cancer. Additionally, further research could be done to better understand the safety and efficacy of this compound in humans, and to identify any potential side effects or interactions with other drugs.
Synthesis Methods
6,8-dichloro-3-(2-methylindoline-1-carbonyl)-2H-chromen-2-one can be synthesized through a multi-step process that involves the reaction of 2-methylindole with 2-chloroacetyl chloride, followed by the reaction of the resulting product with 6,8-dichloro-4-hydroxychromen-2-one. The final product is then purified through recrystallization.
Scientific Research Applications
6,8-dichloro-3-(2-methylindoline-1-carbonyl)-2H-chromen-2-one has been studied for its potential use in various scientific research applications. One area of research where this compound has shown promise is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells in vitro. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to have neuroprotective effects.
properties
IUPAC Name |
6,8-dichloro-3-(2-methyl-2,3-dihydroindole-1-carbonyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2NO3/c1-10-6-11-4-2-3-5-16(11)22(10)18(23)14-8-12-7-13(20)9-15(21)17(12)25-19(14)24/h2-5,7-10H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYYCLFPBTYZJGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=CC4=CC(=CC(=C4OC3=O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2933233.png)
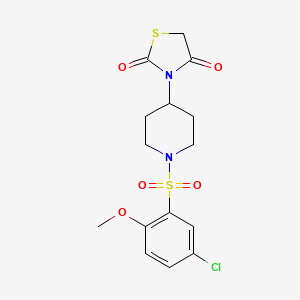
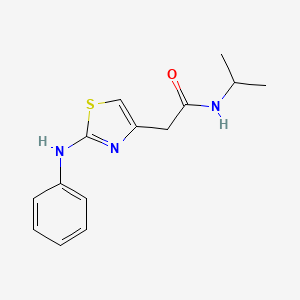

![2-(2,5-dimethylbenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2933242.png)

![2-[[4-benzyl-5-(piperidin-1-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2933245.png)
![N-(3-chloro-4-fluorophenyl)-2-(3-oxo-2-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2933246.png)
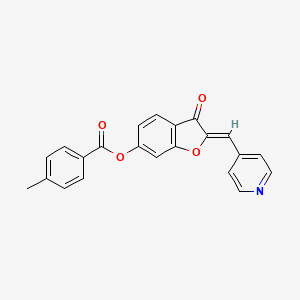
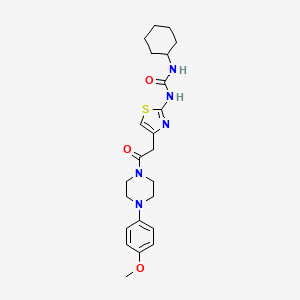
![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2933251.png)
![N-(2-chlorophenyl)-2-[[3-(2-fluorophenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2933252.png)
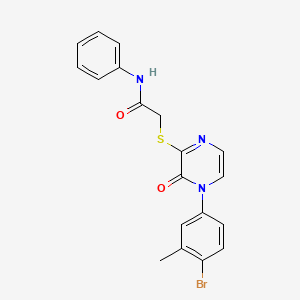
![5-Oxo-6,7-dihydrocyclopenta[b]pyridine-2-carboxylic acid;hydrochloride](/img/structure/B2933255.png)